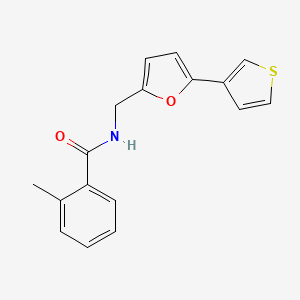

2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-4-2-3-5-15(12)17(19)18-10-14-6-7-16(20-14)13-8-9-21-11-13/h2-9,11H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKPFKWSETUDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. The initial steps may include the formation of the furan and thiophene moieties followed by amide bond formation. Detailed synthetic protocols can be found in literature, highlighting the efficiency and yield of the reactions.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibit significant antiviral properties. For instance, certain furan-containing derivatives have shown effective EC50 values ranging from 0.20 to 0.96 μM against various viral infections, demonstrating their potential as antiviral agents.

Cytotoxicity Assessment

In vitro evaluations reveal that related compounds exhibit low cytotoxicity in mammalian cell lines such as Vero and MDCK cells, with CC50 values exceeding 100 μM. This suggests a favorable safety profile for further pharmacological development.

Antitumor Activity

A related study explored the synthesis of benzo[b]thiophene derivatives, which demonstrated potent antitumor activity with IC50 values as low as 0.78 nM . This highlights the potential of thiophene and furan-containing compounds in cancer therapy.

Antileishmanial Properties

Another investigation focused on amidoxime derivatives, revealing promising antileishmanial activity . Although not directly related to 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide, this underscores the broader applicability of similar chemical structures in combating infectious diseases.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues with Furan-Thiophene Moieties

Compounds featuring furan and thiophene substituents are prevalent in the evidence, particularly in the context of enzyme inhibition. For example:

- SBI-2128 and SBI-2131 : These (Z)-configured benzothiophene-furan hybrids inhibit oncogenic tyrosine phosphatase SHP2. The furan-thiophene motif in these compounds facilitates π-π stacking and hydrophobic interactions with the target protein, a feature likely shared by 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide due to its analogous substituents .

- BAY-850 and BAY-460: ATAD2 bromodomain inhibitors with furanylbenzamide scaffolds. The substitution pattern on the furan (e.g., aminomethyl groups) enhances solubility and binding affinity, suggesting that the thiophene substitution in the target compound may similarly modulate physicochemical properties .

Table 1: Structural and Functional Comparison of Furan-Thiophene Derivatives

Benzamide Derivatives with Heterocyclic Substituents

- LMM11 : A 1,3,4-oxadiazole-benzamide hybrid (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) with antifungal activity against C. albicans. The furan-2-yl group in LMM11 contributes to its antifungal efficacy, implying that the furan-thiophene unit in the target compound may also enhance bioactivity .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : A simpler benzamide with an N,O-bidentate directing group, used in metal-catalyzed C–H bond functionalization. The 2-methyl group in the target compound may similarly influence coordination chemistry or metabolic stability .

Table 2: Comparison of Benzamide-Based Compounds

Actividad Biológica

2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide features a benzamide core substituted with a thiophene and furan moiety, which may contribute to its biological activity. The presence of these heterocycles is known to influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and furan rings have shown significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in preclinical models.

Antimicrobial Activity

A study conducted on thiophene derivatives revealed that compounds with similar structures to 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effective inhibition at concentrations as low as 0.015 mg/mL against Staphylococcus aureus .

Anticancer Activity

In vitro tests on cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) showed that related benzamide derivatives could induce apoptosis and inhibit cell proliferation. One study highlighted an analog with an IC50 value of 25.72 ± 3.95 μM against MCF7 cells, demonstrating significant anticancer potential .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Key Enzymes : Many benzamide derivatives act as inhibitors of enzymes involved in cancer cell proliferation.

- Interaction with Cell Membranes : The lipophilic nature of thiophene and furan rings allows for better membrane penetration, enhancing their bioavailability and efficacy.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the common synthetic routes for 2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with coupling a thiophene-substituted furan precursor to a benzamide backbone. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to form amide bonds between the furan-thiophene methyl group and the 2-methylbenzoyl chloride .

- Catalysts : Palladium or nickel complexes for cross-coupling reactions to integrate aromatic rings .

- Solvent optimization : Dichloromethane or ethanol for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization from methanol to isolate the pure compound .

Basic: What analytical techniques are critical for characterizing this compound?

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .

- Nuclear magnetic resonance (NMR) : Confirms structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and amide linkage) .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Advanced: How do the thiophene and furan moieties influence reactivity and biological activity?

The thiophene and furan rings contribute to:

- Aromatic π-π interactions : Enhances binding to biological targets (e.g., enzymes or receptors) .

- Electron-rich environments : Facilitates electrophilic substitution reactions, enabling further derivatization .

- Biological activity : Preliminary studies suggest these heteroaromatic groups may confer antimicrobial or anticancer properties by disrupting microbial membranes or inhibiting kinase enzymes .

Advanced: What strategies optimize reaction yields and purity during synthesis?

- Temperature control : Maintaining 0–5°C during amide coupling prevents side reactions .

- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency for thiophene-furan integration .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions .

- Purification : Gradient elution in column chromatography separates byproducts with similar polarity .

Advanced: What are the key challenges in synthesizing this compound?

- Steric hindrance : Bulky substituents on the benzamide and furan-thiophene groups may slow coupling reactions. Mitigated by using excess reagents or microwave-assisted synthesis .

- Byproduct formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry and TLC monitoring .

- Moisture sensitivity : Amide bond formation demands anhydrous conditions .

Advanced: How do structural modifications (e.g., substituents on benzamide) affect biological activity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on benzamide enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups : Improve solubility and bioavailability but may reduce target affinity due to steric effects .

- Comparative assays : Testing derivatives against enzyme targets (e.g., PFOR in anaerobic organisms) reveals structure-activity relationships .

Data Contradiction: How to resolve discrepancies in reported biological activities of similar benzamide derivatives?

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature) .

- Computational modeling : Use molecular docking to compare binding affinities across derivatives .

- Meta-analysis : Cross-reference studies to identify trends (e.g., methoxy vs. nitro substituents) .

Experimental Design: What in vitro models assess pharmacological potential?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.